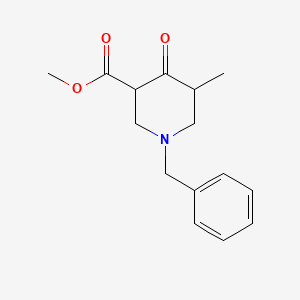
1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester
Übersicht
Beschreibung
“1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester” is a chemical compound that has been used in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase . It is also a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues .
Synthesis Analysis
The synthesis of “this compound” has been reported by various research groups. The compound has been synthesized and characterized with different reaction pathways and characterization methods.Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring with a carboxylic acid moiety . The empirical formula is C14H17NO3 , and the molecular weight is 283.75 .Chemical Reactions Analysis
The compound is a reactant used in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase . It is also a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues .Physical And Chemical Properties Analysis
The compound has a melting point of 185 °C (dec.) (lit.) . It is classified as a combustible solid . The compound does not have a flash point .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The preparation of derivatives of 1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester involves reactions that contribute significantly to synthetic organic chemistry. For instance, the Dieckmann reaction has been employed for the synthesis of piperidinedione derivatives, which are valuable intermediates in creating compounds with pharmacological interests. Such derivatives have found applications in the synthesis of antiepileptic, herbicide agents, and therapeutic agents for liver disorders. The reactivity of these compounds towards decarbomethoxylation and alkylation has also been explored, indicating their versatility in synthetic applications (Ibenmoussa et al., 1998).
Structural Characterization
X-ray diffraction studies have provided insights into the absolute configurations of related piperidine derivatives, shedding light on their structural aspects. For example, research on the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid as an intermediate in the synthesis of specific antihistaminic compounds revealed detailed geometric and stereochemical information (Peeters et al., 1994).
Catalysis and Synthesis
The compound and its derivatives have been examined as chiral building blocks for the synthesis of piperidine-related alkaloids. Studies demonstrate the utility of these compounds in creating complex molecular architectures through intramolecular reactions and catalysis. This highlights their potential in the asymmetric synthesis of natural products and pharmaceuticals (Takahata et al., 2002).
Drug Development Applications
Derivatives of this compound have been explored for their pharmacological properties, including their role as intermediates in the development of drugs targeting specific biological pathways. For example, studies on the conversion of amides to esters have implications for synthesizing precursors to potent opioids, underscoring the compound's relevance in medicinal chemistry (Kiessling & Mcclure, 1997).
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s also a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues .
Biochemical Pathways
, it may indirectly affect the NAD+ salvage pathway, which is crucial for cellular energy metabolism.
Result of Action
, it may indirectly influence cellular energy metabolism and potentially have cytotoxic effects.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it’s recommended to store the compound under inert gas (nitrogen or Argon) at 2-8°C , suggesting that it may be sensitive to oxygen, moisture, and temperature.
Biochemische Analyse
Biochemical Properties
1-Benzyl-5-methyl-4-oxo-piperidine-3-carboxylic acid methyl ester has been investigated for its anticonvulsant properties, with some studies demonstrating its ability to inhibit seizures in animal models. It is also a reactant used in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase .
Cellular Effects
This compound has been used as a reactant in the preparation of potent cytotoxic agents which are phenanthrene-based tylophorine analogues . These analogues have shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reactant in the synthesis of potent inhibitors of nicotinamide phosphoribosyltransferase . This suggests that it may exert its effects at the molecular level through enzyme inhibition .
Eigenschaften
IUPAC Name |
methyl 1-benzyl-5-methyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-11-8-16(9-12-6-4-3-5-7-12)10-13(14(11)17)15(18)19-2/h3-7,11,13H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZCMSOGWPACW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(C1=O)C(=O)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarbohydrazide](/img/structure/B2943748.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2943752.png)
![5-(2-chlorophenyl)-1-(3-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2943753.png)
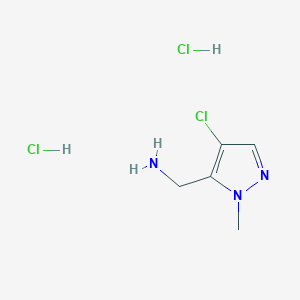
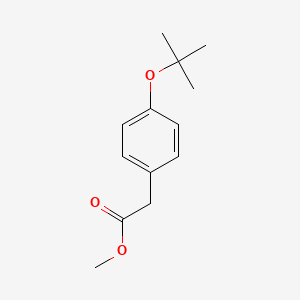
![N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2943759.png)
![4-methyl-N-(2-{[(4-methylbenzoyl)amino]oxy}ethyl)benzenecarboxamide](/img/structure/B2943760.png)
![Ethyl 1-[(2-butoxy-4,5-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2943761.png)

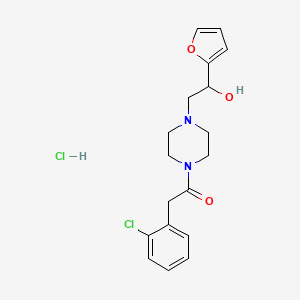
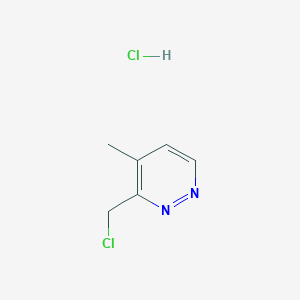
![(5Z)-5-[(4-oxochromen-3-yl)methylidene]-3-(piperidin-1-ylmethyl)-2-sulfanylideneimidazolidin-4-one](/img/structure/B2943768.png)
![1-[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B2943769.png)